

# 3-Amino-2-hydroxypyridine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Amino-2-hydroxypyridine

Cat. No.: B057635

[Get Quote](#)

An In-Depth Technical Guide to **3-Amino-2-hydroxypyridine**: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

## Executive Summary

**3-Amino-2-hydroxypyridine** is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring both an amino and a hydroxyl group on a pyridine ring, imparts valuable properties as a synthetic intermediate and a pharmacophore. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthesis protocols, analytical characterization, and key applications, with a focus on its role in drug discovery as a scaffold for metalloenzyme inhibitors and other therapeutic agents.

## Core Molecular Profile and Physicochemical Properties

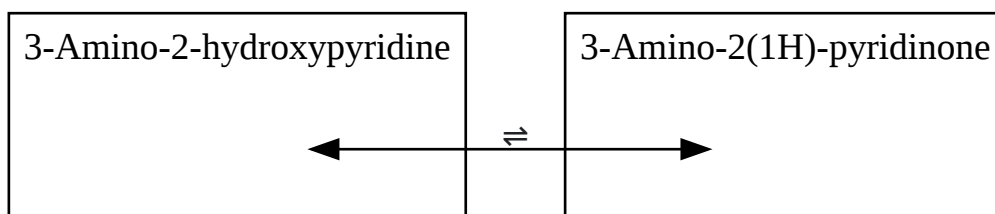
**3-Amino-2-hydroxypyridine** exists in a tautomeric equilibrium with its pyridinone form, 3-amino-2(1H)-pyridinone. This equilibrium is a critical consideration in its reactivity and characterization. The pyridinone form is often favored in many conditions. This tautomerism can account for discrepancies in reported physical properties, such as melting points, across different literature sources.

The fundamental properties of **3-Amino-2-hydroxypyridine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O	[1][2][3][4][5]
Molecular Weight	110.11 g/mol	[1][3][6][7]
CAS Number	33630-99-8 (primary), 59315-44-5 (synonym)	[1][2][3][4]
IUPAC Name	3-aminopyridin-2(1H)-one	[4][8]
Common Synonyms	3-Amino-2-pyridinol, 2-Hydroxy-3-aminopyridine	[2][9][10]
Appearance	Brown to off-white or light yellow crystalline powder	[2][9][11]
Melting Point	120-126 °C; 170-173 °C (Varies due to tautomerism/purity)	[6][9][11]
Solubility	Slightly soluble in water	[10]

## Tautomerism Diagram

The structural equilibrium between the two tautomeric forms is a key feature of this molecule.



[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **3-Amino-2-hydroxypyridine**.

## Synthesis Methodologies

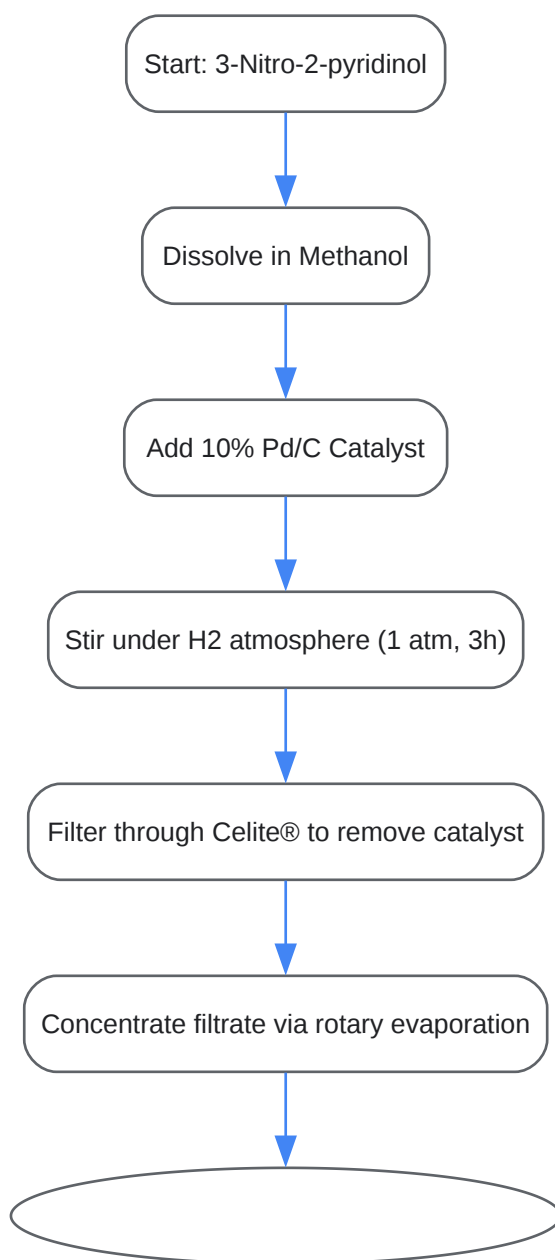
The synthesis of **3-Amino-2-hydroxypyridine** can be achieved through several routes. The choice of method often depends on the available starting materials, required scale, and purity specifications. Below are two common, validated laboratory-scale protocols.

## Protocol 1: Catalytic Hydrogenation of 3-Nitro-2-pyridinol

This is a widely used and efficient method for producing high-purity **3-Amino-2-hydroxypyridine**. The causality behind this choice rests on the selective reduction of a nitro group to an amine using a palladium catalyst under a hydrogen atmosphere, a classic and reliable transformation in organic synthesis.

### Experimental Protocol:

- **Setup:** To a 500 mL three-necked flask equipped with a magnetic stirrer and a hydrogen inlet, add 3-nitro-2-pyridinol (1.0 g, 7.14 mmol).<sup>[7]</sup>
- **Solvent Addition:** Add methanol (200 mL) to dissolve the starting material.<sup>[7]</sup>
- **Catalyst Addition:** Carefully add 10% palladium on activated carbon (Pd/C) catalyst (100 mg, 10 wt%). The catalyst is chosen for its high activity and selectivity in nitro group reductions.<sup>[7]</sup>
- **Reaction:** Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, typically via a balloon). Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.<sup>[7]</sup>
- **Workup:** Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst. The use of Celite prevents the fine catalyst particles from passing through the filter paper.
- **Isolation:** Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield **3-Amino-2-hydroxypyridine** as a white solid (quantitative yield expected).<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Amino-2-hydroxypyridine**.

## Protocol 2: Synthesis from 2-Chloropyridine (Patent-Derived)

This multi-step synthesis is suitable for industrial applications, starting from more accessible materials. The process involves nucleophilic substitution, nitration, and reduction.<sup>[11]</sup>

### Experimental Protocol:

- Step 1 (Hydroxylation): Mix 2-chloropyridine (1 mol) with methanol. Add sodium tert-butoxide in an alcoholic solution (2 mol) and heat the reaction at 65-75°C for 10-15 hours to form 2-hydroxypyridine.[\[11\]](#) The strong base promotes the substitution of the chloro group.
- Step 2 (Nitration): Dissolve the resulting 2-hydroxypyridine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath. Slowly add fuming nitric acid dropwise. The sulfuric acid acts as a catalyst and solvent for the electrophilic nitration of the pyridine ring, primarily at the 3-position. Pour the reaction mixture into ice to precipitate the nitrated product.[\[11\]](#)
- Step 3 (Reduction): The isolated 3-nitro-2-hydroxypyridine is then reduced to **3-Amino-2-hydroxypyridine** using a suitable catalyst (e.g., Pd/C) and hydrogen gas in a solvent like DMF at 60-70°C.[\[11\]](#)

## Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Technique	Expected Data / Observations	Source(s)
<sup>1</sup> H NMR	Spectra available in public databases. Expected signals for aromatic protons and amine protons. In CD <sub>3</sub> OD, peaks are observed around δ 6.2-6.8 ppm.	[7][8]
Mass Spec (MS)	Molecular Ion (M+H) <sup>+</sup> : m/z 111.1. The base peak in GC-MS (EI) is often the molecular ion at m/z 110.	[7][8][12]
Infrared (IR)	KBr-Pellet spectra are available. Expect characteristic peaks for N-H (amine), O-H (hydroxyl), C=O (pyridinone), and C=C/C=N (aromatic ring) stretches.	[8]
Purity (HPLC)	Purity is typically assessed by HPLC, with commercial grades often exceeding 98% or 99.5%.	[1][9]

## Applications in Drug Discovery and Materials Science

The utility of **3-Amino-2-hydroxypyridine** stems from its bifunctional nature, making it a valuable scaffold in medicinal chemistry and beyond.[13]

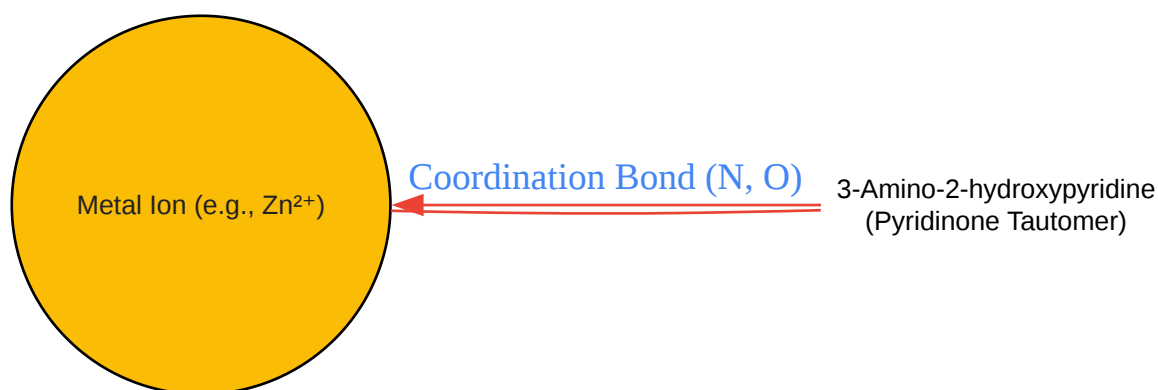
### A. Pharmaceutical Intermediate and Scaffold

**3-Amino-2-hydroxypyridine** is a key building block for a wide range of biologically active molecules.[9] It is used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[4,3-b][1][4]oxazines, which are scaffolds in many therapeutic areas.[4]

[10] Its derivatives have shown potential as anti-inflammatory agents and treatments for neurological disorders.[9] The pyridine motif is present in numerous FDA-approved drugs, highlighting its importance as a privileged structure in drug design.[13]

## B. Metalloenzyme Inhibition

A primary application in drug discovery is its use as a bidentate chelating agent for metal ions within the active sites of metalloenzymes.[14] The hydroxyl and adjacent ring nitrogen (or the pyridinone oxygen) can coordinate with metal cofactors (e.g.,  $\text{Zn}^{2+}$ ,  $\text{Fe}^{2+}$ ,  $\text{Mg}^{2+}$ ), displacing water molecules and inhibiting enzyme activity. This mechanism is crucial in designing inhibitors for enzymes like histone deacetylases (HDACs) and metallo- $\beta$ -lactamases.



[Click to download full resolution via product page](#)

Caption: Chelation of a metal ion by **3-Amino-2-hydroxypyridine**.

## C. Agrochemicals and Other Applications

Beyond pharmaceuticals, it serves as a precursor for herbicides and fungicides.[2][9] Its ability to form stable complexes with metal ions also makes it useful in analytical chemistry for environmental monitoring.[9]

## Safety and Handling

As a laboratory chemical, **3-Amino-2-hydroxypyridine** requires careful handling.

- Hazards: The compound is classified as an irritant and can be harmful if swallowed.[3][11] It may cause skin, eye, and respiratory irritation.[8][15]

- Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]
- Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and acids.[9][16]
- Disposal: Dispose of the chemical in accordance with local, regional, and national regulations.

## Conclusion

**3-Amino-2-hydroxypyridine** is a high-value chemical intermediate with a well-established role in the development of pharmaceuticals and agrochemicals. Its synthetic accessibility, coupled with its unique ability to act as a bidentate chelator and versatile structural scaffold, ensures its continued importance in research and development. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. scbt.com [scbt.com]
2. Page loading... [wap.guidechem.com]
3. sigmaaldrich.com [sigmaaldrich.com]
4. 3-Amino-2-hydroxypyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
5. chemuniverse.com [chemuniverse.com]
6. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
7. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
8. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 9. chemimpex.com [chemimpex.com]
- 10. 3-Amino-2-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 11. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-Amino-3-hydroxypyridine [webbook.nist.gov]
- 13. dovepress.com [dovepress.com]
- 14. Hydroxypyrrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Amino-2-hydroxypyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057635#3-amino-2-hydroxypyridine-molecular-weight-and-formula]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)